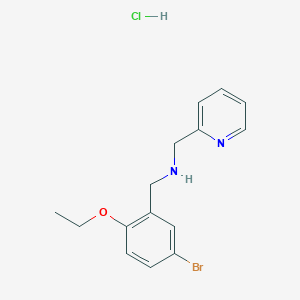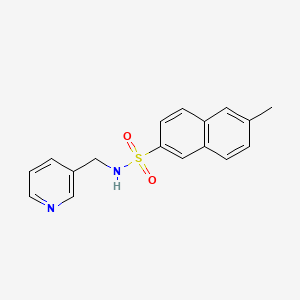
2-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine
Descripción general
Descripción
2-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine, also known as 4C-T-2, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the 1980s by Alexander Shulgin, a renowned chemist and pharmacologist, who was interested in exploring the potential therapeutic benefits of psychoactive compounds. 4C-T-2 is known for its hallucinogenic properties and has been the subject of scientific research for its potential applications in the treatment of various mental health disorders.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine involves the activation of serotonin receptors, particularly the 5-HT2A receptor. This leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine, which are associated with mood regulation and cognitive function. The activation of these receptors also leads to changes in neural activity, which can result in altered perception, mood, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine are complex and not fully understood. Studies have shown that it can lead to changes in neural activity, which can result in altered perception, mood, and behavior. It has also been shown to increase heart rate, blood pressure, and body temperature, which can have potential health risks.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine in lab experiments include its unique mechanism of action, which can provide insights into the neural mechanisms underlying mental health disorders. However, its potential health risks and legal status limit its use in human studies, and the lack of understanding of its biochemical and physiological effects makes it difficult to interpret the results of animal studies.
Direcciones Futuras
For research on 2-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine include further studies on its mechanism of action, potential therapeutic applications, and potential health risks. It is also important to explore the potential use of other psychoactive compounds for the treatment of mental health disorders, as well as the development of safer and more effective treatments. Overall, research on psychoactive compounds has the potential to provide valuable insights into the neural mechanisms underlying mental health disorders and to develop new treatments that can improve the lives of millions of people.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine has been the subject of scientific research for its potential applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder. Studies have shown that 2-(4-chlorophenyl)-N-(2,4,5-trimethoxybenzyl)ethanamine has a unique mechanism of action that involves the activation of serotonin receptors in the brain, which are responsible for regulating mood, cognition, and behavior.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3/c1-21-16-11-18(23-3)17(22-2)10-14(16)12-20-9-8-13-4-6-15(19)7-5-13/h4-7,10-11,20H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCKUEUEKUMMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCCC2=CC=C(C=C2)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-phenylisoxazole](/img/structure/B4834151.png)
![methyl 4-[(2-quinolinylthio)methyl]benzoate](/img/structure/B4834156.png)
![1-{[4-(2-furoyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole](/img/structure/B4834163.png)
![1-(3,5-dimethylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4834165.png)
![N-(tert-butyl)-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4834183.png)

![methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4834195.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4834198.png)

![4-nitro-N-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide](/img/structure/B4834208.png)

![2-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4834213.png)
![5-imino-6-{[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4834224.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4834233.png)